
methyl 4-(N-(5-hydroxy-3-(thiophen-3-yl)pentyl)sulfamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(N-(5-hydroxy-3-(thiophen-3-yl)pentyl)sulfamoyl)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields of research. This compound is also known as TAK-659 and belongs to the class of sulfonamide compounds.
Mechanism of Action
The mechanism of action of methyl 4-(N-(5-hydroxy-3-(thiophen-3-yl)pentyl)sulfamoyl)benzoate is not fully understood. However, studies have shown that it inhibits the activity of specific enzymes and signaling pathways involved in cell proliferation and survival. This inhibition leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Methyl 4-(N-(5-hydroxy-3-(thiophen-3-yl)pentyl)sulfamoyl)benzoate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes and signaling pathways involved in cell proliferation and survival. It also has anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using methyl 4-(N-(5-hydroxy-3-(thiophen-3-yl)pentyl)sulfamoyl)benzoate in lab experiments is its potential to inhibit the growth of cancer cells. It also has anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.
Future Directions
There are several future directions for the study of methyl 4-(N-(5-hydroxy-3-(thiophen-3-yl)pentyl)sulfamoyl)benzoate. One of the primary directions is the development of more efficient and cost-effective synthesis methods. Another direction is the study of its potential application in the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis method of methyl 4-(N-(5-hydroxy-3-(thiophen-3-yl)pentyl)sulfamoyl)benzoate is complex and involves several steps. The first step involves the reaction of 4-bromobenzoic acid with 2-aminoethanol to form 4-(2-hydroxyethyl)benzoic acid. The second step involves the reaction of 4-(2-hydroxyethyl)benzoic acid with thionyl chloride to form 4-(2-chloroethyl)benzoic acid. In the third step, the reaction of 4-(2-chloroethyl)benzoic acid with thiophene-3-carboxylic acid yields 4-(2-(thiophen-3-yl)ethyl)benzoic acid. The final step involves the reaction of 4-(2-(thiophen-3-yl)ethyl)benzoic acid with methyl 5-amino-2-methylbenzenesulfonate to form methyl 4-(N-(5-hydroxy-3-(thiophen-3-yl)pentyl)sulfamoyl)benzoate.
Scientific Research Applications
Methyl 4-(N-(5-hydroxy-3-(thiophen-3-yl)pentyl)sulfamoyl)benzoate has been extensively studied in various fields of scientific research. One of its primary applications is in the field of cancer research. Studies have shown that this compound has the potential to inhibit the growth of cancer cells by targeting specific signaling pathways. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
methyl 4-[(5-hydroxy-3-thiophen-3-ylpentyl)sulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5S2/c1-23-17(20)14-2-4-16(5-3-14)25(21,22)18-9-6-13(7-10-19)15-8-11-24-12-15/h2-5,8,11-13,18-19H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPWQZNWYIFRQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCC(CCO)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

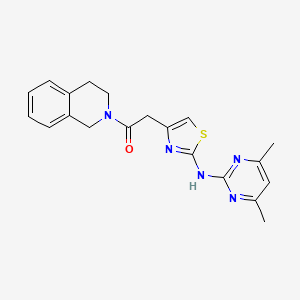
![7-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2921656.png)
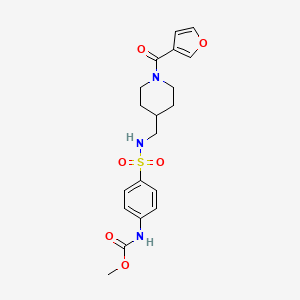
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B2921658.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2921659.png)
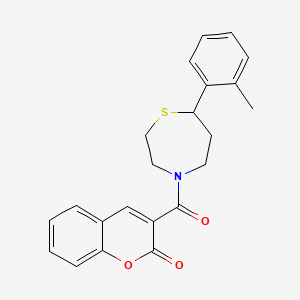
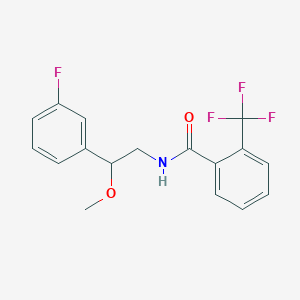
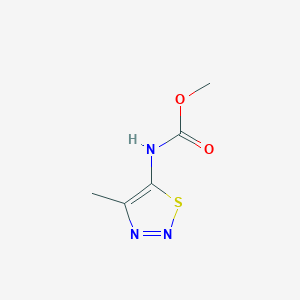
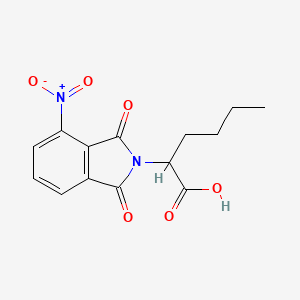
![methyl 3-{1-[1-(prop-2-yn-1-yl)piperidin-4-yl]-N-(propan-2-yl)formamido}propanoate](/img/structure/B2921666.png)
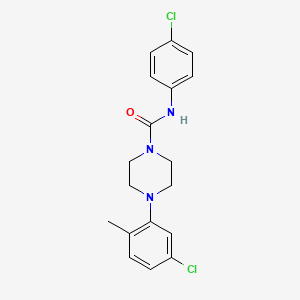

![4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2921672.png)
![[2-(Methoxymethyl)cyclobutyl]methanamine](/img/structure/B2921674.png)